molecular formula C28H44O2 B602425 pre-doxercalciferol CAS No. 1818286-63-3

pre-doxercalciferol

カタログ番号: B602425
CAS番号: 1818286-63-3
分子量: 412.658
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to exert its biological effects .

作用機序

Target of Action

Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .

Mode of Action

This compound undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .

Biochemical Pathways

The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .

Pharmacokinetics

The pharmacokinetics of this compound and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). This compound is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .

Result of Action

The result of this compound’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of this compound .

生化学分析

Biochemical Properties

Pre-doxercalciferol participates in several biochemical reactions essential for maintaining calcium and phosphorus balance in the body. It interacts with enzymes such as 25-hydroxylase in the liver, which converts it to 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor (VDR) in various tissues, including the intestines, kidneys, and bones . The interaction with VDR regulates the expression of genes involved in calcium absorption and bone mineralization.

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In intestinal cells, it enhances the absorption of calcium and phosphorus by upregulating the expression of calcium-binding proteins . In bone cells, it promotes the differentiation and activity of osteoblasts, which are responsible for bone formation. Additionally, this compound affects parathyroid cells by reducing the synthesis and secretion of parathyroid hormone, thereby helping to control hyperparathyroidism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex translocates to the nucleus, where it binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This binding modulates the transcription of genes involved in calcium and phosphorus metabolism, such as those encoding for calcium transport proteins and enzymes involved in bone remodeling . The activation of these genes leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can degrade when exposed to light and heat . Long-term effects observed in in vitro and in vivo studies include sustained regulation of calcium and phosphorus levels, with a gradual reduction in parathyroid hormone levels over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces parathyroid hormone levels without causing hypercalcemia . At higher doses, it can lead to elevated calcium levels, which may result in adverse effects such as hypercalcemia and hyperphosphatemia . Threshold effects are observed where the therapeutic benefits plateau, and further increases in dosage do not enhance the desired outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways that convert it to its active form, 1α,25-dihydroxyvitamin D2. This conversion primarily occurs in the liver through the action of 25-hydroxylase . The active metabolite then participates in pathways regulating calcium and phosphorus homeostasis, interacting with cofactors such as magnesium and vitamin K2, which are essential for its biological activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding proteins such as vitamin D-binding protein (DBP) . This protein facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, this compound is distributed to various organelles, including the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the nucleus, where it binds to the VDR and modulates gene transcription . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments within the cell . These modifications ensure that this compound exerts its effects precisely where needed.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for hydroxylation and purification .

化学反応の分析

Types of Reactions

Pre-doxercalciferol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound, each with distinct biological activities .

科学的研究の応用

Clinical Applications

  • Management of Secondary Hyperparathyroidism :
    • Pre-doxercalciferol is utilized to manage elevated parathyroid hormone levels in patients with CKD. Clinical trials have demonstrated its efficacy in reducing intact parathyroid hormone (iPTH) levels, particularly in stages 3 to 5 of CKD .
    • A multicenter study evaluated the conversion from paricalcitol to doxercalciferol, showing significant improvements in iPTH levels among patients .
  • Safety Profile :
    • The safety of this compound has been well-documented, with adverse effects primarily related to hypocalcemia and increased serum phosphorus levels being mild and manageable .
    • In a study involving CKD patients, it was noted that doxercalciferol was well-tolerated with a low incidence of serious adverse events .
  • Efficacy in Diverse Populations :
    • Research indicates variability in response to this compound based on demographic factors such as race. Studies have shown different mortality predictabilities and mineral disarray responses among diverse racial groups receiving vitamin D mimetics .

Table 1: Summary of Clinical Studies on this compound

Study ReferencePopulationInterventionDurationPrimary OutcomeFindings
CKD PatientsDoxercalciferol20 weeksChange in iPTH levelsStatistically significant reduction
CKD Stage 4Oral Doxercalciferol18 weeksEfficacy and safetyEffective at lowering iPTH
CKD Stages 3-5DoxercalciferolVariesSafety profileWell-tolerated with mild AEs
Various RacesVitamin D MimeticVariesMineral disarrayRacial differences observed

Case Studies

  • Case Study: Efficacy in Advanced CKD
    • A clinical trial involving 35 patients with stage 4 CKD showed that starting doses of this compound effectively reduced iPTH levels by over 30% within the first six weeks of treatment .
  • Case Study: Safety Monitoring
    • Another study monitored adverse events during a 16-week treatment period and found that while some patients experienced mild hypocalcemia, none required discontinuation of therapy .
  • Case Study: Racial Impact on Treatment Outcomes
    • A study focusing on hemodialysis patients highlighted how racial differences influenced treatment outcomes with doxercalciferol, suggesting tailored approaches may enhance efficacy across diverse populations .

類似化合物との比較

Similar Compounds

Uniqueness

Pre-doxercalciferol is unique due to its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with impaired kidney function .

生物活性

Pre-doxercalciferol, a precursor to doxercalciferol (also known as 1α-hydroxyvitamin D2), is a synthetic analog of vitamin D that plays a significant role in the management of secondary hyperparathyroidism (SHPT), particularly in patients with chronic kidney disease (CKD). This article explores the biological activities, pharmacokinetics, and clinical implications of this compound based on diverse research findings.

This compound exerts its biological effects primarily through its active metabolite, doxercalciferol, which binds to the vitamin D receptor (VDR). This interaction facilitates various physiological processes, including:

  • Regulation of Calcium Homeostasis : Doxercalciferol enhances intestinal absorption of calcium and mobilizes calcium from bone, which is crucial in managing calcium levels in CKD patients where vitamin D metabolism is often impaired .
  • Suppression of Parathyroid Hormone (PTH) : Clinical studies have demonstrated that doxercalciferol effectively reduces elevated PTH levels in CKD patients, thereby mitigating the risks associated with SHPT .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its conversion to the active form upon administration. Key pharmacokinetic parameters include:

  • Absorption : Following oral or intravenous administration, this compound is converted to doxercalciferol in the liver via hydroxylation by cytochrome P450 enzymes .
  • Half-Life : The half-life of doxercalciferol is approximately 55 hours, allowing for sustained biological activity with less frequent dosing compared to other vitamin D analogs .
  • Bioavailability : Studies suggest that the bioavailability of doxercalciferol is comparable to that of other vitamin D analogs, making it an effective option for managing SHPT in CKD patients .

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy and safety of this compound in various patient populations. Below are summarized findings from key studies:

StudyPopulationTreatment DurationPrimary OutcomeResults
CKD Stage 3 & 43 monthsReduction in PTH levelsSignificant reduction in PTH levels with doxercalciferol compared to cholecalciferol
CKD Stage 418 weeksSafety and efficacyEffective suppression of SHPT with manageable side effects; temporary stoppage due to low iPTH in some cases
General CKD PopulationVariesCalcium and phosphorus levelsIncreased serum calcium observed; careful monitoring required to avoid hypercalcemia

Case Studies

  • Case Study on Efficacy in CKD Patients :
    A study involving 35 patients with CKD stage 4 demonstrated that treatment with doxercalciferol resulted in a mean reduction of iPTH by over 30% after 18 weeks. The incidence of hypercalcemia was noted but managed through dose adjustments .
  • Safety Profile :
    In a multicenter trial, the safety profile of doxercalciferol was assessed among patients receiving dialysis. While there were instances of elevated calcium and phosphorus levels, these were generally reversible upon dose modification .

特性

CAS番号

1818286-63-3

分子式

C28H44O2

分子量

412.658

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。